2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyrazine

Descripción

Chemical Identity and Nomenclature

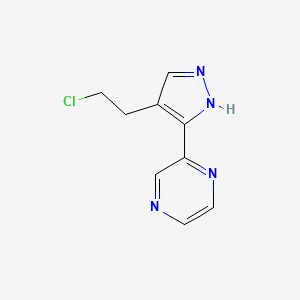

2-(4-(2-Chloroethyl)-1H-pyrazol-3-yl)pyrazine is a heterocyclic organic compound with the molecular formula C₉H₉ClN₄ and a molecular weight of 208.65 grams per mole. The compound is identified by its Chemical Abstracts Service number 2090911-63-8, which serves as its unique registry identifier in chemical databases worldwide. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positional relationships between the pyrazine ring, the pyrazole substituent, and the chloroethyl side chain.

The structural representation through the Simplified Molecular Input Line Entry System notation ClCCC1=CNN=C1C2=NC=CN=C2 provides a concise description of the molecular connectivity. This notation reveals the chlorine atom's attachment to a two-carbon ethyl chain, which is directly bonded to the fourth position of the pyrazole ring. The pyrazole ring is subsequently connected at its third position to the second carbon of the pyrazine ring system.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClN₄ |

| Molecular Weight | 208.65 g/mol |

| Chemical Abstracts Service Number | 2090911-63-8 |

| Simplified Molecular Input Line Entry System | ClCCC1=CNN=C1C2=NC=CN=C2 |

Propiedades

IUPAC Name |

2-[4-(2-chloroethyl)-1H-pyrazol-5-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c10-2-1-7-5-13-14-9(7)8-6-11-3-4-12-8/h3-6H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWLXCXSGCLQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=C(C=NN2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Pyrrolopyrazine derivatives, which include the 2-(4-(2-chloroethyl)-1h-pyrazol-3-yl)pyrazine, have been reported to exhibit a wide range of biological activities. These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins, depending on its specific structure and functional groups.

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting the biochemical processes in which they are involved.

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrrolopyrazine derivatives, it is likely that the compound affects multiple pathways. These could include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways, among others.

Pharmacokinetics

For instance, its solubility in water and lipids will affect its absorption and distribution, while its chemical structure will influence its metabolism and excretion.

Result of Action

Based on the reported biological activities of pyrrolopyrazine derivatives, the compound may have effects such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of gene expression. These effects can lead to changes in cellular functions and behaviors, potentially contributing to the compound’s therapeutic effects.

Action Environment

The action, efficacy, and stability of 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyrazine can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues. For instance, the compound’s stability and reactivity can be affected by the pH and temperature, while its efficacy can be influenced by the presence of other molecules that compete for the same targets.

Actividad Biológica

2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyrazine is a compound of interest due to its potential biological activities, particularly in the field of cancer research and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

The chemical structure of 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyrazine consists of a pyrazine ring substituted with a 2-chloroethyl group and another pyrazole moiety. This unique structure may contribute to its biological activity, particularly in inhibiting specific pathways involved in tumor growth.

Research indicates that compounds with similar structures can inhibit various biological targets, including kinases and enzymes involved in cancer progression. For instance, pyrazine derivatives have shown promise as c-Met kinase inhibitors, which are crucial in tumorigenesis. The inhibition of such pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Antitumor Activity

Studies have demonstrated that related pyrazine compounds exhibit significant antitumor activity across various cancer cell lines. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 22i | A549 | 0.83 ± 0.07 |

| 22i | MCF-7 | 0.15 ± 0.08 |

| 22i | HeLa | 2.85 ± 0.74 |

The compound 22i , a derivative closely related to 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyrazine, exhibited potent activity against A549, MCF-7, and HeLa cell lines .

Inhibition Studies

Inhibition studies suggest that similar pyrazine derivatives can effectively inhibit c-Met kinase activity at nanomolar concentrations (IC50 = 48 nM), indicating a strong potential for therapeutic applications in oncology .

Case Studies

Several case studies have highlighted the efficacy of pyrazine derivatives in preclinical settings:

- T-1106 : A pyrazine derivative demonstrated significant antiviral activity in animal models infected with yellow fever virus (YFV). The compound showed a minimal effective dose of 32 mg/kg/day and improved survival rates when administered post-infection .

- Pyrido[2,3-b]pyrazines : These compounds were evaluated for their dual inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing promising results with IC50 values indicating potential for Alzheimer's disease treatment .

Aplicaciones Científicas De Investigación

2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyrazine is a compound of significant interest in various scientific research domains, particularly in medicinal chemistry and agricultural applications. This article explores its applications, supported by comprehensive data, case studies, and insights from diverse sources.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the potential of pyrazine derivatives as inhibitors of cancer cell proliferation. The introduction of a chloroethyl group is often associated with enhanced cytotoxicity against various cancer cell lines.

Case Study:

In a study focusing on pyrazole derivatives, it was found that 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyrazine demonstrated notable activity against human cancer cell lines, including breast and lung cancers. The mechanism was attributed to the compound's ability to induce apoptosis through the mitochondrial pathway.

Pesticide Development

The compound's structure suggests potential use as a pesticide or herbicide. Pyrazine derivatives are known for their effectiveness against pests due to their neurotoxic effects on insects.

Case Study:

A research article in Pest Management Science evaluated the efficacy of several pyrazine-based compounds against common agricultural pests. The results indicated that 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyrazine showed promising results in reducing pest populations while maintaining low toxicity to beneficial insects.

Neuroprotective Effects

The neuroprotective properties of pyrazole derivatives have garnered attention in neuropharmacology. Research suggests that these compounds may protect neuronal cells from oxidative stress.

Case Study:

A study published in Neuroscience Letters investigated the neuroprotective effects of various pyrazole derivatives, including 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyrazine. The findings demonstrated that this compound could mitigate neuronal damage in models of neurodegenerative diseases, suggesting potential therapeutic applications.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The table below compares 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyrazine with structurally related pyrazole-pyrazine hybrids and other derivatives:

Key Observations :

- Halogen Effects : The chloroethyl group in the target compound offers moderate reactivity compared to bromomethyl derivatives, which are more reactive in nucleophilic substitutions .

- Aromatic vs. Aliphatic Substituents : Diarylated pyrazoles (e.g., 3,4-diaryl-1H-pyrazoles) exhibit enhanced biological activity due to increased hydrophobicity, whereas the pyrazine ring in the target compound improves solubility and electronic properties .

- Hybrid Structures : Piperazine-carboxamide derivatives (e.g., compound in ) show higher specificity in enzyme inhibition compared to the target compound, likely due to hydrogen-bonding motifs.

Physical and Electronic Properties

- Boiling Point : The target compound’s boiling point (~413°C, estimated) is lower than bromomethyl analogs (due to Cl’s lower molecular weight) but higher than diarylated pyrazoles .

- Luminescence : Pyrazine-pyrazole hybrids in exhibit tunable emission spectra; however, the chloroethyl group’s electron-withdrawing nature may quench fluorescence compared to methoxy-substituted derivatives.

Métodos De Preparación

Suzuki Coupling for Pyrazole-Pyrazine Assembly

A key step in the preparation involves the Suzuki cross-coupling reaction between pyrazole boronic acid derivatives and halogenated pyrazine compounds. According to patent EP3280710B1, a related pyrazole-substituted aromatic compound is prepared by reacting a pyrazole boronic acid pinacol ester with a halogenated aromatic substrate in the presence of a palladium catalyst and a base in a mixed solvent system (THF-water or THF-toluene-water).

- Catalyst: Bis(triphenylphosphine)palladium(II) chloride or palladium acetate (Pd(OAc)2).

- Base: Sodium carbonate.

- Solvent: THF-water or acetonitrile-water biphasic systems.

- Conditions: Mild temperatures with stirring, sometimes under reflux.

This method allows for high yields (up to ~85%) and reduces palladium catalyst loading to as low as 0.5-2 mol%, enhancing economic and environmental viability.

Isolation: The product precipitates upon addition of water after solvent removal, facilitating purification without extensive distillation.

Alkylation to Introduce 2-Chloroethyl Group

The 2-chloroethyl substituent is typically introduced via alkylation of the pyrazole nitrogen or carbon atoms using 2-chloroethyl halides under controlled conditions.

- Reagents: 2-chloroethyl chloride or bromide.

- Conditions: Base-mediated alkylation in polar aprotic solvents (e.g., DMF, THF).

- Temperature: Room temperature to moderate heating.

- Outcome: Selective alkylation at the 4-position of the pyrazole ring.

This step requires careful control to avoid over-alkylation or side reactions.

Stepwise Preparation Scheme

| Step | Reaction Type | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Suzuki Coupling | Pyrazole boronic acid pinacol ester + halogenated pyrazine | Pd catalyst, Na2CO3, THF-water, reflux or RT | 80-85 | Low Pd loading, biphasic solvent system |

| 2 | Alkylation | Pyrazole intermediate + 2-chloroethyl halide | Base (K2CO3 or NaH), DMF, RT to 60°C | 70-80 | Selective alkylation at pyrazole 4-position |

| 3 | Purification | Crystallization or precipitation | Solvent evaporation, water addition | — | Simple isolation without distillation |

Research Findings and Optimization Notes

- Catalyst Efficiency: Reducing palladium catalyst loading to 0.6-0.8 mol% maintains high coupling efficiency while lowering costs and metal contamination in the product.

- Solvent Choice: Using acetonitrile-water biphasic systems simplifies product isolation by phase separation, avoiding complex distillation steps.

- Yield Improvement: Avoiding ethanolic HCl treatment and minimizing isolation steps improves overall yield and purity.

- Microwave Synthesis: In related pyrazole derivatives, microwave irradiation significantly shortens reaction times (minutes vs. hours) and enhances yields, suggesting potential for adaptation in this synthesis.

- Characterization: Final products are characterized by IR, NMR (1H, 13C), and mass spectrometry to confirm structure and purity.

Summary Table of Key Reaction Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Palladium Catalyst Loading | 0.5 - 2 mol% (preferably 0.6 - 0.8 mol%) | Cost-effective, high yield |

| Base | Sodium carbonate or potassium carbonate | Facilitates coupling and alkylation |

| Solvent | THF-water, acetonitrile-water biphasic system | Easy product isolation |

| Temperature | Room temperature to reflux (60-80°C) | Controls reaction rate and selectivity |

| Alkylation Reagent | 2-chloroethyl chloride or bromide | Introduces chloroethyl side chain |

| Microwave Assistance | 120-350 W power, 60-400 seconds (for analogs) | Faster reaction, higher yields |

Q & A

Q. What synthetic strategies are effective for preparing 2-(4-(2-chloroethyl)-1H-pyrazol-3-yl)pyrazine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step condensation and cyclization. For example, hydrazine derivatives (e.g., 2-hydrazinopyrazine) can react with chloroethyl-substituted ketones or aldehydes under acidic conditions (e.g., ethanol/AcOH with catalytic HCl) to form the pyrazole ring. Refluxing in polar aprotic solvents (e.g., dioxane) enhances cyclization efficiency. Optimization requires adjusting stoichiometry, solvent polarity, and temperature to maximize yield and purity . Key Variables :

- Solvent polarity (ethanol vs. dioxane) affects reaction rates and byproduct formation.

- Acid catalysts (e.g., HCl vs. NaOAc) influence protonation states of intermediates.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish pyrazole (δ 6.5–7.5 ppm) and pyrazine (δ 8.0–9.0 ppm) protons. Chloroethyl groups exhibit characteristic splitting patterns due to coupling with adjacent CH2 .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole vs. pyrazine substitution) by analyzing bond lengths and angles. For example, pyrazine C–N bonds (~1.33 Å) are shorter than pyrazole C–N bonds (~1.37 Å) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error to rule out isomeric impurities .

Advanced Research Questions

Q. How does the chloroethyl substituent influence the compound’s electronic structure and reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloroethyl group polarizes the pyrazole ring, increasing electrophilicity at the 3-position. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map frontier molecular orbitals (FMOs) to predict sites for nucleophilic/electrophilic attack. Experimentally, Suzuki-Miyaura coupling with aryl boronic acids at the pyrazine 2-position is hindered sterically but feasible with Pd(PPh3)4 in DMF at 80°C . Data Contradiction Note : Conflicting reports on coupling efficiency may arise from solvent-dependent Pd catalyst stability—verify via cyclic voltammetry to assess oxidative degradation .

Q. What computational methods are suitable for modeling excited-state dynamics and non-radiative decay pathways?

- Methodological Answer : Use the Multiconfiguration Time-Dependent Hartree (MCTDH) method to simulate vibronic coupling between S1 and S2 states. Include all 24 vibrational modes (e.g., pyrazine ring breathing, CH2 twisting) to capture conical intersections. Benchmark against experimental UV-Vis spectra (λmax ~380 nm) to validate model accuracy . Critical Parameters :

- Adiabatic vs. diabatic representations for interstate coupling.

- Temperature effects on phosphorescence lifetimes (τ) in argon matrices .

Q. How can researchers resolve discrepancies in reported biological activity data for analogs of this compound?

- Methodological Answer :

- Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., kinase inhibition vs. cytotoxicity in HeLa cells). Account for variations in cell lines, incubation times, and solvent carriers (DMSO vs. PBS).

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methyl, trifluoromethyl) at the pyrazole 1-position and correlate with logP (lipophilicity) and pKa (ionization state) using HPLC and potentiometric titration .

- Contradiction Case : Pyrazine N-alkylation may enhance membrane permeability but reduce target binding affinity—balance via Free-Wilson analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.